
1-(Quinazolin-4-yl)piperidin-3-amine
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Overview
Description
1-(Quinazolin-4-yl)piperidin-3-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-(Quinazolin-4-yl)piperidin-3-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide to form the quinazoline ring. The piperidine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ metal-catalyzed reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(Quinazolin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated quinazoline derivatives react with nucleophiles like amines or thiols to form substituted products
Scientific Research Applications
Anticancer Properties
1-(Quinazolin-4-yl)piperidin-3-amine has demonstrated significant anticancer activity across several studies. Its mechanism of action is believed to involve:
- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including cervical cancer cells. This effect is attributed to its interference with microtubule dynamics, similar to other quinazoline derivatives that bind to the colchicine site on tubulin.
- Structure–Activity Relationship Studies : Modifications at the 4-position of the quinazoline ring can enhance biological activity, indicating that fine-tuning its structure may yield more potent derivatives.
Tyrosine Kinase Inhibition
Research indicates that derivatives of quinazoline compounds, including this compound, exhibit inhibitory effects on multiple tyrosine kinases, which are crucial in cancer progression. For instance:
- Inhibition of CDK2 and EGFR : Quinazoline derivatives have been evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy .
Potential Therapeutic Applications
This compound is not limited to anticancer applications; it also shows promise in treating various conditions:
Pain Management
The compound has been explored for its analgesic properties. It may act on opioid receptors, potentially providing relief from chronic pain without the adverse effects commonly associated with traditional opioid analgesics .
Neuroprotective Effects
The compound may possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter release could be beneficial in managing cognitive decline associated with such conditions .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies that allow for structural modifications. These modifications can lead to derivatives with enhanced biological activities, making them suitable candidates for further pharmaceutical development.
Synthesis Method | Description |
---|---|
Nucleophilic Substitution | Modifications at piperidine or quinazoline nitrogen can yield diverse derivatives. |
Electrophilic Aromatic Substitution | Allows for fine-tuning at the 4-position of the quinazoline ring. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antitumor Activity : A study showed that certain derivatives exhibited micromolar enzymatic potencies against BRD4 and PARP1, leading to apoptosis in breast cancer cells without significant toxicity .
- Tyrosine Kinase Inhibition : Research indicated that specific quinazolinone derivatives demonstrated good inhibitory activity against multiple tyrosine kinases, suggesting their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-(Quinazolin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits bacterial quorum sensing, thereby preventing biofilm formation and reducing bacterial virulence . In anticancer research, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
1-(Quinazolin-4-yl)piperidin-3-amine is unique due to its specific structural features and biological activities. Similar compounds include:
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Piperidine derivatives: Such as piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals
Biological Activity
1-(Quinazolin-4-yl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. The compound's structure allows it to interact with various biological pathways, making it a subject of extensive research.
Chemical Structure and Properties
The compound features a quinazoline moiety, which is known for its diverse pharmacological properties, combined with a piperidine ring. This structural combination is crucial for its biological activity, particularly in targeting specific kinases involved in cancer progression.
Biological Activity Overview
This compound has been studied for its anticancer properties , particularly through the inhibition of key signaling pathways such as the PI3K/AKT pathway. This pathway is often dysregulated in cancers, making its inhibitors valuable therapeutic agents.
Key Findings from Research Studies
- Antiproliferative Activity : In vitro studies have shown that derivatives of quinazoline, including those with piperidine substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the submicromolar range against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7) .
- Kinase Inhibition : The compound has been linked to the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in B-cell signal transduction. Studies have reported IC50 values as low as 3.0 nM for certain quinazoline derivatives against PI3Kδ, indicating strong inhibitory potential .
- Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and survival pathways. For example, treatment with related quinazoline compounds led to significant changes in the phosphorylation levels of AKT and other downstream targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Substituent | Effect on Activity |
---|---|
Piperidine group | Enhances binding affinity to kinases |
Alkyl substitutions | Generally decrease antiproliferative activity |
Halogenation at C-3 | Increases potency against target kinases |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of quinazoline derivatives, including those with piperidine substitutions, against various cancer cell lines. The results showed that compounds with specific substituents exhibited potent anticancer activity, with one derivative achieving an IC50 of approximately 0.033 μM against melanoma cells .
Case Study 2: PI3Kδ Inhibition
Another investigation focused on the selectivity of quinazoline derivatives for PI3Kδ over other isoforms. The results indicated that certain compounds displayed excellent selectivity, which is crucial for minimizing side effects in therapeutic applications .
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-quinazolin-4-ylpiperidin-3-amine |
InChI |
InChI=1S/C13H16N4/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8,14H2 |
InChI Key |
GTWKDONDLFHLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N |
Origin of Product |
United States |
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